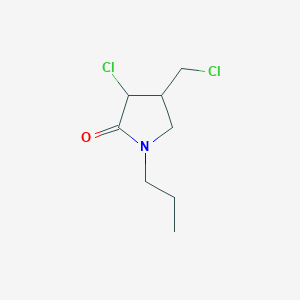
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are aromatic oxygenated heterocyclic molecules characterized by a dibenzo-γ-pyrone scaffold . This particular compound is known for its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one, can be achieved through various methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach uses zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of xanthone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of these processes .
化学反应分析
Types of Reactions
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms or other substituents can be introduced or replaced on the xanthone scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated xanthones, while substitution reactions can produce halogenated derivatives .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex xanthone derivatives.
Biology: It exhibits biological activities such as antioxidant and anti-inflammatory effects.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of dyes, pigments, and other industrial products.
作用机制
The mechanism of action of 4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one involves its interaction with molecular targets and pathways. For instance, xanthone derivatives have been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . This modulation enhances the translocation of Nrf2, leading to the activation of antioxidant defense mechanisms.
相似化合物的比较
Similar Compounds
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent biological activities.
α-Mangostin and γ-Mangostin: Major xanthones from Garcinia mangostana with demonstrated anti-inflammatory and antioxidant effects.
Uniqueness
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
61234-60-4 |
|---|---|
分子式 |
C14H9ClO4 |
分子量 |
276.67 g/mol |
IUPAC 名称 |
4-chloro-2,6-dihydroxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C14H9ClO4/c1-6-11(17)3-2-8-12(18)9-4-7(16)5-10(15)14(9)19-13(6)8/h2-5,16-17H,1H3 |
InChI 键 |
XCPPTDMRUVYAFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1OC3=C(C2=O)C=C(C=C3Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
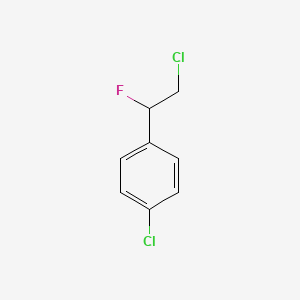
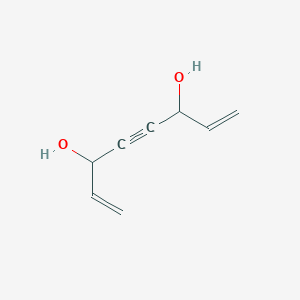
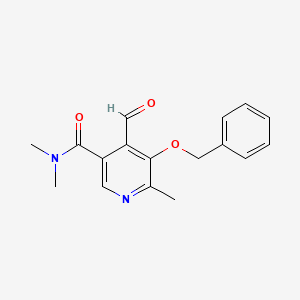
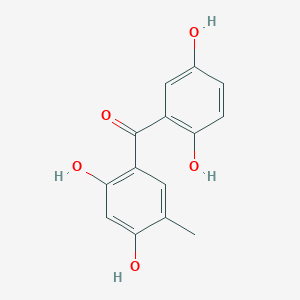
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)


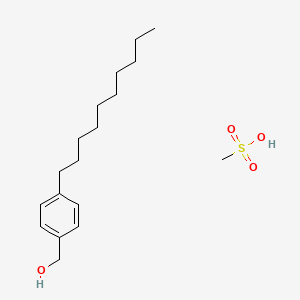

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)

